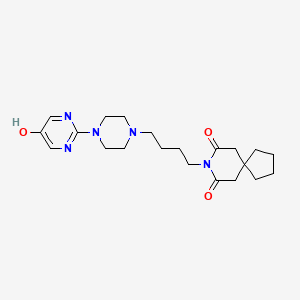

5-Hydroxybuspirone

説明

特性

IUPAC Name |

8-[4-[4-(5-hydroxypyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N5O3/c27-17-15-22-20(23-16-17)25-11-9-24(10-12-25)7-3-4-8-26-18(28)13-21(14-19(26)29)5-1-2-6-21/h15-16,27H,1-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKAUDMPUKWYRBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NC=C(C=N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40733360 | |

| Record name | 8-{4-[4-(5-Hydroxypyrimidin-2-yl)piperazin-1-yl]butyl}-8-azaspiro[4.5]decane-7,9-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40733360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105496-33-1 | |

| Record name | 8-{4-[4-(5-Hydroxypyrimidin-2-yl)piperazin-1-yl]butyl}-8-azaspiro[4.5]decane-7,9-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40733360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of 5-Hydroxybuspirone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and properties of 5-Hydroxybuspirone, a principal metabolite of the anxiolytic drug buspirone. A thorough understanding of its chemical characteristics is essential for researchers in drug metabolism, pharmacokinetics, and toxicology. This document outlines its structural identifiers, physicochemical properties, and the primary metabolic pathway leading to its formation. Detailed experimental protocols for its in vitro generation are also provided.

Chemical Structure and Identification

This compound is a hydroxylated derivative of buspirone, formed through aromatic hydroxylation. This metabolic modification significantly influences the polarity and subsequent pharmacological and toxicological profile of the parent compound.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 8-(4-(4-(5-hydroxypyrimidin-2-yl)piperazin-1-yl)butyl)-8-azaspiro[4.5]decane-7,9-dione |

| SMILES | O=C1N(CCCCN2CCN(CC2)C3=NC=C(O)C=N3)C(=O)C4(CCCC4)C1[1] |

| InChI Key | WKAUDMPUKWYRBF-UHFFFAOYSA-N[1] |

| Molecular Formula | C₂₁H₃₁N₅O₃[1][2] |

| CAS Number | 105496-33-1[1][2] |

Physicochemical Properties

The introduction of a hydroxyl group alters the physicochemical properties of buspirone, impacting its solubility, distribution, and elimination. The data presented below are a combination of predicted and available experimental information.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 401.5 g/mol [1][2] | - |

| logP (predicted) | 1.29 - 2.25 | ChemAxon, ALOGPS[3] |

| pKa (Strongest Acidic) | 9.43 (predicted) | ChemAxon[3] |

| pKa (Strongest Basic) | 7.55 (predicted) | ChemAxon[3] |

| Water Solubility (predicted) | 1.08 g/L | ALOGPS[3] |

| Melting Point | Not Available | - |

| Boiling Point | Not Available | - |

Metabolic Pathway: Formation of this compound

This compound is a major phase I metabolite of buspirone. The primary metabolic reaction is the hydroxylation of the pyrimidine ring, a reaction predominantly catalyzed by the cytochrome P450 enzyme, specifically the CYP3A4 isoform.[4] This biotransformation occurs primarily in the liver.

Experimental Protocols

In Vitro Metabolism of Buspirone to this compound using Human Liver Microsomes

This protocol describes a common method for generating this compound from its parent drug, buspirone, using human liver microsomes (HLMs). This is a standard approach in drug metabolism studies to identify and characterize metabolites.

Materials:

-

Buspirone

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

100 mM Phosphate Buffer (pH 7.4)

-

Acetonitrile (ice-cold)

-

Incubator or water bath (37°C)

-

Microcentrifuge tubes

-

Centrifuge

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of buspirone in a suitable organic solvent (e.g., methanol or DMSO). The final concentration of the organic solvent in the incubation mixture should be kept below 1% to prevent enzyme inhibition.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions or prepare a stock solution of NADPH in phosphate buffer.

-

On ice, thaw the pooled human liver microsomes. Dilute the microsomes to the desired concentration (e.g., 0.5 mg/mL) with 100 mM phosphate buffer (pH 7.4).

-

-

Incubation Setup:

-

In a microcentrifuge tube, add the appropriate volume of 100 mM phosphate buffer.

-

Add the buspirone stock solution to achieve the desired final concentration (e.g., 10 µM).

-

Add the diluted human liver microsome suspension.

-

Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath to allow for temperature equilibration.

-

-

Initiation of the Metabolic Reaction:

-

Initiate the reaction by adding the NADPH regenerating system or NADPH solution to a final concentration of, for example, 1 mM.

-

-

Incubation:

-

Incubate the reaction mixture for a specified time (e.g., 30-60 minutes) at 37°C with gentle agitation. The incubation time should be within the linear range of metabolite formation.

-

-

Termination of the Reaction:

-

Stop the reaction by adding two volumes of ice-cold acetonitrile.

-

Vortex the tubes to precipitate the microsomal proteins.

-

-

Sample Processing:

-

Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant, which contains the metabolites, to a clean tube for analysis by HPLC or LC-MS/MS.

-

References

The Discovery and Metabolic Journey of Buspirone: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and metabolic pathways of buspirone, an anxiolytic agent with a unique pharmacological profile. It delves into the identification and characterization of its major metabolites, detailing the experimental methodologies utilized for their discovery and quantification. This document summarizes key quantitative pharmacokinetic data and illustrates the intricate signaling pathways modulated by buspirone and its active metabolites, offering a valuable resource for professionals in the field of drug development and neuroscience.

Introduction: A Novel Anxiolytic

Buspirone was first synthesized in 1968 by a team at Mead Johnson and was initially investigated as an antipsychotic agent due to its activity at the dopamine D2 receptor.[1] However, it was found to be ineffective for treating psychosis.[1] Subsequent research revealed its anxiolytic properties, leading to its approval by the U.S. Food and Drug Administration (FDA) in 1986 for the treatment of Generalized Anxiety Disorder (GAD).[2] Marketed under the trade name Buspar®, buspirone represented a new class of anxiolytics, the azapirones, distinct from the benzodiazepines.[3] A key differentiator is its non-sedative nature and lower potential for dependence and withdrawal.[2]

The Metabolic Unraveling: Identification of Key Metabolites

Early research into buspirone's fate in the body revealed extensive first-pass metabolism, resulting in low oral bioavailability of approximately 4-5%.[1][4][5] This prompted intensive investigation into its metabolic pathways to understand the contribution of its metabolites to its overall pharmacological effect. The primary routes of metabolism were identified as oxidation, including hydroxylation and N-dealkylation, primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme in the liver.[3][5][6][7][8][9]

The major metabolites of buspirone that have been identified include:

-

1-(2-pyrimidinyl)piperazine (1-PP): A pharmacologically active metabolite.[1][2][3][5][6][7][8]

-

6-hydroxybuspirone (6-OHB): The predominant hepatic metabolite.[2][10]

-

5-hydroxybuspirone (5-OH-Bu): A product of aromatic hydroxylation.[2][7][8][11]

-

3'-hydroxybuspirone (3'-OH-Bu): A hydroxylated derivative.[6][7][8]

-

Buspirone N-oxide: A product of N-oxidation on the piperazine ring.[3][6][7][8]

Quantitative Analysis: Pharmacokinetic Profiles

The following tables summarize the key pharmacokinetic parameters for buspirone and its major metabolites.

Table 1: Pharmacokinetic Parameters of Buspirone in Humans

| Parameter | Value | Reference(s) |

| Bioavailability | ~4% | [1][5] |

| Tmax (Time to Peak Plasma Concentration) | 40-90 minutes | [3][5][6] |

| Cmax (Peak Plasma Concentration) | ~2.5 µg/L (after 20 mg dose) | [1] |

| Volume of Distribution (Vd) | 5.3 L/kg | [1] |

| Elimination Half-life (t1/2) | 2-3 hours | [3][5][6] |

| Protein Binding | ~86-95% | [2][3][6] |

| Systemic Clearance | ~1.7 L/h/kg | [1] |

Table 2: Enzyme Kinetic Parameters of Buspirone Metabolite Formation in Human Liver Microsomes

| Metabolite | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) | Apparent CLint (µL/min/mg protein) | Reference(s) |

| 1-Pyrimidinylpiperazine (1-PP) | 8.7 | 150 | 17.2 | [6][7][8] |

| Buspirone N-oxide | 34.0 | 78 | 2.3 | [6][7][8] |

| 3'-Hydroxybuspirone | 4.3 | 47 | 10.9 | [6][7][8] |

| This compound | 11.4 / 514 (biphasic) | - | - | [6][7][8] |

| 6'-Hydroxybuspirone | 8.8 | - | - | [7][8] |

Table 3: Pharmacokinetic Parameters of Buspirone Metabolites in Rats

| Metabolite | Plasma Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (h) | Bioavailability | Reference(s) |

| 6-Hydroxybuspirone | 47.3 ± 3.5 | 2.6 ± 0.3 | 1.2 ± 0.2 | 19% | [12] |

Experimental Protocols: A Methodological Deep Dive

The identification and characterization of buspirone metabolites have been accomplished through a variety of in vitro and in vivo experimental protocols.

In Vitro Metabolism using Human Liver Microsomes (HLMs)

This protocol is fundamental for identifying the primary metabolic pathways and the enzymes involved.[6][7]

Objective: To determine the metabolic profile of buspirone in a controlled in vitro system that mimics hepatic metabolism.

Materials:

-

Pooled human liver microsomes (HLMs)

-

Buspirone stock solution

-

NADPH regenerating system (or NADPH)

-

100 mM Sodium Phosphate Buffer (pH 7.4)

-

Ice-cold acetonitrile

-

Incubator/water bath (37°C)

-

Microcentrifuge tubes and centrifuge

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of buspirone in a suitable solvent (e.g., methanol or DMSO) to a final concentration that minimizes solvent effects in the incubation (<1%).[6]

-

Prepare the NADPH regenerating system or a stock solution of NADPH in phosphate buffer.[6]

-

On ice, thaw and dilute the pooled HLMs to the desired concentration (e.g., 0.1 mg/mL) with the phosphate buffer.[6]

-

-

Incubation:

-

In a microcentrifuge tube, combine the phosphate buffer, buspirone stock solution, and the diluted HLM suspension.[6]

-

Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.[6]

-

Initiate the metabolic reaction by adding the NADPH regenerating system.[6]

-

Incubate for a predetermined time (e.g., 5-10 minutes) at 37°C, ensuring the reaction is within the linear range of metabolite formation.[6]

-

-

Reaction Termination and Sample Processing:

In Vitro Metabolism using Human Hepatocytes

This "gold standard" in vitro model provides a more complete metabolic picture as it contains both Phase I and Phase II enzymes.[13]

Objective: To assess the metabolic stability and identify the full range of metabolites of buspirone in a system that closely resembles the in vivo liver environment.

Materials:

-

Cryopreserved human hepatocytes

-

Hepatocyte plating and incubation media

-

Buspirone stock solution

-

Positive control (e.g., Verapamil)

-

Negative control (heat-inactivated hepatocytes)

-

Collagen-coated 24-well plates

-

Acetonitrile

-

Humidified 5% CO2 incubator (37°C)

Procedure:

-

Cell Culture:

-

Incubation:

-

Replace the plating medium with incubation medium containing buspirone at the desired concentrations (e.g., 1 µM and 10 µM).[13] Include positive and negative controls in separate wells.[13]

-

Incubate the plate at 37°C in the CO2 incubator.

-

Collect samples at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes) to determine the rate of metabolism.[13]

-

-

Sample Collection and Processing:

-

At each time point, terminate the reaction by adding an equal volume of acetonitrile to the wells.[13]

-

Collect the cell lysates and centrifuge to pellet cellular debris.

-

Analyze the supernatant for the presence of buspirone and its metabolites.

-

Analytical Quantification in Plasma

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is a common and sensitive method for the quantitative analysis of buspirone and its metabolites in biological fluids.[2][11][14][15]

Objective: To accurately measure the concentrations of buspirone and its metabolites in plasma samples for pharmacokinetic studies.

General Protocol Outline:

-

Sample Preparation:

-

Plasma samples are typically subjected to a protein precipitation step followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes of interest and remove interfering substances.[2][14][15] An internal standard is added to correct for extraction variability.[2][15]

-

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

The eluent from the HPLC is introduced into a mass spectrometer, typically a triple quadrupole instrument.

-

The analytes are ionized (e.g., using electrospray ionization - ESI) and detected in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[14][15] Specific precursor-to-product ion transitions are monitored for each compound.[14][15]

-

-

Quantification:

-

The concentration of each analyte is determined by comparing its peak area to that of the internal standard and referencing a standard curve prepared with known concentrations of the analytes.

-

Signaling Pathways and Mechanism of Action

The therapeutic effects of buspirone and its active metabolite, 1-PP, are mediated through their interaction with specific neurotransmitter receptor systems.

Buspirone and the 5-HT1A Receptor

Buspirone's primary mechanism of action involves its high affinity for serotonin 5-HT1A receptors, where it acts as a partial agonist.[16][17] It exhibits full agonism at presynaptic 5-HT1A autoreceptors located on serotonergic neurons in the raphe nuclei and partial agonism at postsynaptic 5-HT1A receptors in brain regions like the hippocampus and cortex.[16][18]

Caption: Buspirone's dual action on presynaptic and postsynaptic 5-HT1A receptors.

1-PP and the Alpha-2 Adrenergic Receptor

The active metabolite, 1-PP, is a potent antagonist of alpha-2 adrenergic receptors.[2] These receptors are typically inhibitory, and their blockade by 1-PP can lead to an increase in the firing rate of noradrenergic and dopaminergic neurons, contributing to buspirone's overall clinical effect.

Caption: 1-PP's antagonism of α2-adrenergic receptors and its downstream effects.

Conclusion

The discovery and elucidation of buspirone's metabolic pathways have been crucial in understanding its complete pharmacological profile. The identification of active metabolites, particularly 1-PP and 6-hydroxybuspirone, has highlighted the complexity of its mechanism of action, which extends beyond its interaction with 5-HT1A receptors. The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers and drug development professionals, facilitating further investigation into this unique anxiolytic agent and the development of new therapeutic strategies. The ongoing exploration of buspirone's metabolites and their signaling pathways will undoubtedly continue to provide important insights into the neurobiology of anxiety and depression.

References

- 1. Clinical pharmacokinetics and pharmacodynamics of buspirone, an anxiolytic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simultaneous quantitation of buspirone and its major metabolite 1-(2-pyrimidinyl)piperazine in human plasma by high-performance liquid chromatography with coulometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. droracle.ai [droracle.ai]

- 6. benchchem.com [benchchem.com]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. Cytochrome P450 3A-mediated metabolism of buspirone in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacokinetics of a newly identified active metabolite of buspirone after administration of buspirone over its therapeutic dose range - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of a buspirone metabolite in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 6-Hydroxybuspirone is a major active metabolite of buspirone: assessment of pharmacokinetics and 5-hydroxytryptamine1A receptor occupancy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Rapid and highly sensitive liquid chromatography/electrospray ionization tandem mass spectrometry method for the quantitation of buspirone in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Targeting Serotonin1A Receptors for Treating Chronic Pain and Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The behavioural effects of the serotonin 1A receptor agonist buspirone on cognition and emotional processing in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 5-Hydroxybuspirone in the Metabolic Cascade of Buspirone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the metabolic fate of the anxiolytic agent buspirone, with a core focus on the formation and role of its metabolite, 5-hydroxybuspirone. The following sections detail the metabolic pathways, quantitative pharmacokinetic data, and comprehensive experimental protocols relevant to the study of buspirone metabolism, designed to serve as a valuable resource for professionals in the fields of pharmacology and drug development.

Introduction to Buspirone Metabolism

Buspirone, an azapirone anxiolytic, undergoes extensive and rapid first-pass metabolism, primarily in the liver, resulting in a low systemic bioavailability of approximately 4%.[1] The metabolic process is predominantly oxidative, mediated by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the principal isoenzyme involved.[2][3] This extensive metabolism leads to the formation of several hydroxylated derivatives and a pharmacologically active metabolite, 1-pyrimidinylpiperazine (1-PP).[1][4] Among the hydroxylated metabolites, this compound is a significant product of aromatic hydroxylation.[3] However, unlike the parent drug and 1-PP, this compound is considered to be essentially pharmacologically inactive.[1]

Metabolic Pathways of Buspirone

The biotransformation of buspirone is complex, involving multiple enzymatic reactions. The primary metabolic pathways include N-dealkylation of the butyl side chain and hydroxylation at various positions on the buspirone molecule.

The key metabolites identified are:

-

1-(2-pyrimidinyl)piperazine (1-PP): Formed via N-dealkylation, this is a major and pharmacologically active metabolite.[3]

-

This compound (5-OH-Bu): A product of aromatic hydroxylation.[3]

-

6'-Hydroxybuspirone (6'-OH-Bu): A result of aliphatic hydroxylation and a major metabolite.[3]

-

3'-Hydroxybuspirone (3'-OH-Bu): Another product of aliphatic hydroxylation.[3]

-

Buspirone N-oxide (Bu N-oxide): Formed by N-oxidation of the piperazine ring.[5]

The formation of these metabolites is almost entirely dependent on CYP3A4 activity.[5]

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of buspirone and its metabolites are crucial for understanding its clinical efficacy and potential for drug-drug interactions. The following tables summarize key quantitative data from human and animal studies.

Table 1: Pharmacokinetic Parameters of Buspirone in Humans

| Parameter | Value | Reference |

| Bioavailability | ~4% | [1] |

| Tmax (Time to Peak Concentration) | 40-90 minutes | [6] |

| Cmax (Peak Plasma Concentration) | 1-6 ng/mL (after 20 mg dose) | [7] |

| Elimination Half-life (t½) | 2-3 hours | [6] |

| Systemic Clearance | ~1.7 L/h/kg | [6] |

| Protein Binding | >95% | [1] |

Table 2: Apparent Michaelis-Menten Constants (Km) for Buspirone Metabolite Formation in Human Liver Microsomes

| Metabolite | Apparent Km (μM) | Reference |

| 1-Pyrimidinylpiperazine (1-PP) | 8.7 | [2] |

| This compound | 11.4 / 514 | [2] |

| 6'-Hydroxybuspirone | 8.8 | [2] |

| 3'-Hydroxybuspirone | 4.3 | [2] |

| Buspirone N-oxide | 34.0 | [2] |

Note: The two Km values for this compound suggest biphasic kinetics.

Experimental Protocols

Detailed methodologies are essential for the accurate in vitro and in vivo assessment of buspirone metabolism.

In Vitro Metabolism using Human Liver Microsomes (HLMs)

This protocol outlines a typical procedure for studying the metabolism of buspirone using pooled HLMs to identify the metabolites formed.

Materials:

-

Pooled human liver microsomes (HLMs)

-

Buspirone hydrochloride

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Acetonitrile (cold)

-

Incubator shaker

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine HLMs, phosphate buffer, and buspirone at the desired concentrations.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for various time points (e.g., 0, 15, 30, and 60 minutes).

-

Termination of Reaction: Stop the reaction at each time point by adding an equal volume of cold acetonitrile.

-

Protein Precipitation: Centrifuge the samples to precipitate the microsomal proteins.

-

Sample Collection: Transfer the supernatant to a new tube for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to identify and quantify buspirone and its metabolites, including this compound.

In Vivo Metabolism Study in Rats

This protocol provides a general framework for an in vivo study to investigate the pharmacokinetic profile of buspirone and the formation of its metabolites in a rat model.

Animals:

-

Male Sprague-Dawley rats

Materials:

-

Buspirone hydrochloride solution for oral gavage

-

Vehicle control (e.g., saline)

-

Blood collection supplies (e.g., syringes, tubes with anticoagulant)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Animal Acclimatization: Acclimate the rats to the laboratory conditions for at least one week before the experiment.

-

Dosing: Administer a single oral dose of buspirone to the treatment group and the vehicle to the control group.

-

Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Plasma Preparation: Immediately process the blood samples by centrifugation to obtain plasma.

-

Sample Storage: Store the plasma samples at -80°C until analysis.

-

Sample Preparation for Analysis: Extract buspirone and its metabolites from the plasma using a suitable method, such as liquid-liquid extraction or solid-phase extraction.

-

LC-MS/MS Analysis: Quantify the concentrations of buspirone and its metabolites, including this compound, in the plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for buspirone and its metabolites.

Conclusion

The metabolism of buspirone is a rapid and extensive process, with CYP3A4 playing a pivotal role in its biotransformation. This compound is a significant metabolite resulting from the aromatic hydroxylation of the parent compound. Although present in systemic circulation, current evidence suggests that this compound is pharmacologically inactive and does not contribute significantly to the anxiolytic effects of buspirone. A thorough understanding of the formation of this compound and other metabolites is essential for predicting potential drug-drug interactions and for the continued development of safer and more effective anxiolytic therapies. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the intricate metabolic profile of buspirone.

References

- 1. Metabolism and disposition of buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Buspirone metabolite structure profile using a standard liquid chromatographic-mass spectrometric protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of the antianxiety drug buspirone in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buspirone: Pharmacokinetics,side effects and mechanism of action_Chemicalbook [chemicalbook.com]

- 6. droracle.ai [droracle.ai]

- 7. accessdata.fda.gov [accessdata.fda.gov]

5-Hydroxybuspirone: An Examination of a Metabolite's Elusive Mechanism of Action

A notable gap in the current pharmacological understanding of buspirone's metabolic fate is the limited characterization of 5-Hydroxybuspirone. Despite being a recognized metabolite of the anxiolytic drug buspirone, a comprehensive body of research detailing its specific mechanism of action, including quantitative receptor binding affinities and functional activity, remains largely absent from the public scientific literature. Early reports have summarily described this compound as "essentially inactive," a characterization that has likely contributed to the sparse investigation into its direct pharmacological effects.[1]

This in-depth guide synthesizes the available information, or lack thereof, regarding this compound's mechanism of action and provides a comparative analysis with its parent drug, buspirone, and its more extensively studied fellow metabolite, 6-Hydroxybuspirone. The content herein is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of buspirone's metabolic and pharmacodynamic landscape.

Metabolism of Buspirone and the Formation of this compound

Buspirone undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[2] This process results in the formation of several hydroxylated derivatives and the pharmacologically active metabolite, 1-(2-pyrimidinyl)piperazine (1-PP). Among the hydroxylated metabolites are this compound and 6-Hydroxybuspirone.[3][4] In vitro studies using rat liver microsomes have identified aromatic hydroxylation at the C-5 position as one of the major metabolic pathways for buspirone.[3][5]

The metabolic pathway leading to the formation of this compound is a critical aspect of understanding its potential role, if any, in the overall therapeutic effect of buspirone.

Receptor Binding Profile and Functional Activity: A Data Deficit

In contrast, the pharmacological profiles of buspirone and 6-Hydroxybuspirone have been well-documented, with a primary focus on their interactions with serotonin (5-HT) and dopamine receptors.

Comparative Receptor Affinities of Buspirone and 6-Hydroxybuspirone

The following table summarizes the available receptor binding data for buspirone and 6-Hydroxybuspirone, highlighting the areas where data for this compound is conspicuously absent.

| Receptor | Buspirone (Ki, nM) | 6-Hydroxybuspirone (Ki, nM) | This compound (Ki, nM) |

| 5-HT1A | 10.2 | 25 | Data Not Available |

| Dopamine D2 | 417 | Data Not Available | Data Not Available |

| α1-Adrenergic | 58 (IC50) | Data Not Available | Data Not Available |

| α2-Adrenergic | >10,000 | Data Not Available | Data Not Available |

| 5-HT2A | 234 | Data Not Available | Data Not Available |

Note: The table above is populated with data from various sources and is intended for comparative purposes. The lack of data for this compound is a key finding of this review.

Signaling Pathways: Extrapolations and Hypotheses

Given the absence of direct evidence, any discussion of the signaling pathways potentially modulated by this compound is purely speculative. However, by examining the well-established pathways of buspirone and 6-Hydroxybuspirone, we can infer the potential targets that would warrant investigation should research into this compound's activity be undertaken.

Buspirone and 6-Hydroxybuspirone are known to be partial agonists at the 5-HT1A receptor.[4] This receptor is a G-protein coupled receptor (GPCR) that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This action is thought to contribute to the anxiolytic effects of buspirone.

Experimental Protocols: A Template for Future Investigation

To address the current knowledge gap, future research on this compound would need to employ a series of standard pharmacological assays. The following outlines the methodologies that would be essential for characterizing its mechanism of action.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for a panel of relevant CNS receptors.

Protocol:

-

Membrane Preparation: Homogenize brain tissue (e.g., rat cortex, hippocampus) in a suitable buffer and centrifuge to isolate cell membranes expressing the target receptors.

-

Incubation: Incubate the prepared membranes with a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) and varying concentrations of this compound.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Calculate the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) and subsequently the Ki value using the Cheng-Prusoff equation.

Functional Assays (e.g., [35S]GTPγS Binding Assay)

Objective: To determine the functional activity (agonist, antagonist, or partial agonist) of this compound at G-protein coupled receptors.

Protocol:

-

Membrane Preparation: Prepare cell membranes from cells expressing the receptor of interest (e.g., CHO cells transfected with the human 5-HT1A receptor).

-

Incubation: Incubate the membranes with varying concentrations of this compound in the presence of GDP and [35S]GTPγS.

-

Separation: Separate bound from free [35S]GTPγS by filtration.

-

Quantification: Measure the amount of bound [35S]GTPγS by liquid scintillation counting.

-

Data Analysis: Plot the concentration-response curve to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect) to classify the compound's activity.

Conclusion and Future Directions

The current body of scientific literature provides insufficient evidence to definitively characterize the mechanism of action of this compound. The prevailing, albeit largely unsubstantiated, view is that it is a pharmacologically inactive metabolite of buspirone. This presents a significant opportunity for further research to either confirm this long-held assumption or to uncover a previously unappreciated role for this compound in the overall clinical effects of its parent drug.

Future investigations should prioritize comprehensive in vitro receptor binding and functional assays across a wide range of CNS targets. Should these studies reveal any significant pharmacological activity, subsequent in vivo studies would be warranted to explore the behavioral and physiological effects of this compound. A complete understanding of the pharmacological profile of all major buspirone metabolites is essential for a holistic view of its therapeutic efficacy and for the potential development of new chemical entities with improved pharmacological properties.

References

In Vitro Activity of 5-Hydroxybuspirone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of 5-Hydroxybuspirone, a primary metabolite of the anxiolytic drug buspirone. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes metabolic and experimental pathways to facilitate a deeper understanding of this compound's pharmacological profile.

Core Data Presentation

The in vitro activity of this compound has been characterized primarily through studies on its formation via metabolism of the parent compound, buspirone, and its interaction with dopamine receptors. While buspirone is known for its potent partial agonism at serotonin 5-HT1A receptors, its metabolite, this compound, exhibits a distinct pharmacological profile.

Metabolic Parameters

This compound is a major metabolite of buspirone, formed through aromatic hydroxylation.[1] This metabolic process is primarily mediated by the cytochrome P450 enzyme CYP3A4.[2]

Table 1: Metabolic Parameters for the Formation of this compound

| Parameter | Value | Enzyme Source | Substrate |

| Apparent Km | 11.4/514 µM (biphasic) | Human Liver Microsomes | Buspirone |

Receptor Binding Affinity

Studies have investigated the binding affinity of this compound at dopamine D2 and D3 receptors.

Table 2: Receptor Binding Affinity (Ki) of this compound

| Receptor | Ki (nM) | Species | Radioligand |

| Dopamine D2 | 261 | Not Specified | [11C]-(+)-PHNO |

| Dopamine D3 | 98 (for buspirone), with 5-OH buspirone having a high affinity | Not Specified | [11C]-(+)-PHNO |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to determine the in vitro activity of this compound.

In Vitro Metabolism of Buspirone in Human Liver Microsomes

This protocol is adapted from studies investigating the cytochrome P450-mediated metabolism of buspirone.[2]

Objective: To determine the kinetic parameters (e.g., Km) for the formation of this compound from buspirone in a human liver microsomal system.

Materials:

-

Human liver microsomes (HLMs)

-

Buspirone hydrochloride

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard for LC-MS/MS analysis

-

LC-MS/MS system for metabolite quantification

Procedure:

-

Incubation Mixture Preparation: A typical incubation mixture contains HLMs (e.g., 0.2-0.5 mg/mL), buspirone at various concentrations (e.g., 0.5-500 µM), and potassium phosphate buffer in a final volume of 200 µL.

-

Pre-incubation: The mixture is pre-incubated at 37°C for 5 minutes to allow for temperature equilibration.

-

Reaction Initiation: The metabolic reaction is initiated by the addition of the NADPH regenerating system.

-

Incubation: The reaction is allowed to proceed for a specified time (e.g., 10-30 minutes) at 37°C with gentle shaking. The incubation time should be within the linear range of metabolite formation.

-

Reaction Termination: The reaction is terminated by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Sample Preparation: The terminated reaction mixture is centrifuged to precipitate proteins. The supernatant is then collected for analysis.

-

LC-MS/MS Analysis: The concentration of this compound in the supernatant is quantified using a validated LC-MS/MS method.

-

Data Analysis: The rate of metabolite formation is plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation to determine the apparent Km and Vmax values. For biphasic kinetics, a two-site model is used.

Radioligand Binding Assay for Dopamine Receptors

This generalized protocol is based on standard competitive radioligand binding assays used to determine the affinity of compounds for specific receptors.[4]

Objective: To determine the inhibitory constant (Ki) of this compound at human dopamine D2 and D3 receptors.

Materials:

-

Cell membranes expressing the human dopamine D2 or D3 receptor (e.g., from CHO or HEK293 cells)

-

Radioligand (e.g., [3H]-Spiperone for D2, [11C]-(+)-PHNO for D2/D3)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

-

Non-specific binding determinator (e.g., a high concentration of a known dopamine receptor antagonist like haloperidol)

-

96-well filter plates

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation: A suspension of cell membranes is prepared in the assay buffer.

-

Assay Setup: In a 96-well plate, the membrane suspension, a fixed concentration of the radioligand, and varying concentrations of this compound are added.

-

Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Filtration: The contents of each well are rapidly filtered through the filter plate to separate the receptor-bound radioligand from the free radioligand.

-

Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Scintillation cocktail is added to each well, and the radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Buspirone to this compound.

Workflow for In Vitro Metabolism Study.

Workflow for Radioligand Binding Assay.

References

Preclinical Research Findings on 5-Hydroxybuspirone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the current preclinical research findings on 5-Hydroxybuspirone, a major metabolite of the anxiolytic drug buspirone. Despite its status as a significant product of buspirone's metabolism, the available scientific literature indicates that this compound is largely considered to be pharmacologically inactive. This guide summarizes the metabolic origins of this compound, presents the limited available data on its pharmacological activity, and details the experimental protocols used for the analysis of buspirone and its metabolites. The notable absence of specific quantitative data for this compound's receptor binding affinity and in vivo pharmacokinetics is a key finding of this report, highlighting a significant gap in the current understanding of buspirone's overall pharmacological profile.

Introduction

Buspirone is an anxiolytic agent with a unique pharmacological profile, primarily acting as a serotonin 5-HT1A receptor partial agonist.[1] It undergoes extensive first-pass metabolism, leading to the formation of several metabolites, including hydroxylated derivatives and the pharmacologically active 1-pyrimidinylpiperazine (1-PP).[2][3] One of the main products of buspirone's oxidative metabolism is this compound.[3] This guide focuses specifically on the preclinical data available for this metabolite to inform future research and drug development efforts.

Metabolic Pathway of Buspirone

Buspirone is primarily metabolized in the liver by oxidation, a process mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[2] This metabolic process results in the formation of several hydroxylated derivatives, including this compound, and a pharmacologically active metabolite, 1-pyrimidinylpiperazine (1-PP).[3][4]

Pharmacological Profile of this compound

Receptor Binding Affinity

A thorough review of the published preclinical data reveals a notable lack of specific receptor binding affinity studies for this compound. While the parent compound, buspirone, has a well-characterized high affinity for 5-HT1A receptors, the affinity of this compound for these or other receptors has not been quantitatively reported in the surveyed literature.[1] Multiple sources explicitly state that this compound is "essentially inactive," which may explain the absence of extensive binding studies.[3]

Table 1: Receptor Binding Affinity (Ki) of this compound

| Receptor | Ligand | Species | Tissue | Ki (nM) | Reference |

|---|

| Various | this compound | Data Not Available | Data Not Available | Data Not Available | N/A |

In Vitro Functional Activity

Consistent with the lack of binding affinity data, there is no available information on the in vitro functional activity of this compound from studies such as GTPγS binding assays or second messenger accumulation assays. Therefore, IC50 and EC50 values for this compound are not available.

Table 2: In Vitro Functional Activity (IC50/EC50) of this compound

| Assay Type | Receptor | Species | IC50 (nM) | EC50 (nM) | Reference |

|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |

Preclinical Pharmacokinetics of this compound

Detailed pharmacokinetic studies specifically investigating this compound following its direct administration in preclinical models are not described in the available literature. While pharmacokinetic parameters for the parent drug, buspirone, are well-documented, corresponding data for this compound remain to be determined.

Table 3: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference |

|---|---|---|---|---|---|---|---|

| Data Not Available | IV | N/A | N/A | N/A | N/A | N/A | N/A |

| Data Not Available | PO | N/A | N/A | N/A | N/A | N/A | N/A |

Experimental Protocols

While specific preclinical studies on this compound are lacking, the methodologies used to study buspirone and its other metabolites provide a framework for future investigations.

Determination of Buspirone and its Metabolites in Rat Plasma

This protocol describes a general method for the quantification of buspirone and its metabolites in plasma samples, which can be adapted for the specific analysis of this compound.

Objective: To determine the plasma concentrations of buspirone and its metabolites in rats following administration.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or fluorescence).[5][6][7]

-

C18 analytical column.[5]

-

Plasma samples from rats treated with buspirone.

-

Methanol.[5]

-

Borate buffer (pH 10.5).[5]

-

Internal standard (e.g., 1-phenylpiperazine).[5]

-

Solid-phase extraction (SPE) cartridges (C18).[5]

Procedure:

-

Sample Preparation:

-

To 2 mL of rat plasma, add the internal standard.

-

Adjust the pH to 10.5 with borate buffer.

-

Load the sample onto a pre-activated C18 SPE cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the analytes with methanol.

-

-

HPLC Analysis:

-

Inject the eluted sample into the HPLC system.

-

Perform chromatographic separation on a C18 column.

-

Use a mobile phase appropriate for the separation of buspirone and its metabolites (e.g., a mixture of acetonitrile and a buffered aqueous solution).[5]

-

Detect the analytes using a UV or fluorescence detector at an appropriate wavelength.[5][6][7]

-

-

Quantification:

-

Construct a calibration curve using standards of known concentrations.

-

Determine the concentrations of buspirone and its metabolites in the plasma samples by comparing their peak areas to the calibration curve.

-

Discussion and Future Directions

The preclinical data on this compound is notably sparse, with a consensus in the literature suggesting it is pharmacologically inactive. This lack of data prevents a thorough characterization of its potential contribution to the overall effects of buspirone. While the focus of research has understandably been on the parent drug and its active metabolites, a more complete understanding of buspirone's disposition and metabolic profile requires at least a baseline characterization of all major metabolites.

Future research efforts could be directed towards:

-

Synthesis and Isolation of this compound: To enable direct pharmacological and pharmacokinetic testing.

-

In Vitro Receptor Binding and Functional Assays: To definitively confirm or refute its reported lack of activity at key CNS receptors.

-

In Vivo Pharmacokinetic and Pharmacodynamic Studies: To understand its absorption, distribution, metabolism, and excretion, and to observe any potential physiological effects at high concentrations.

Conclusion

This compound is a major metabolite of buspirone, formed via CYP3A4-mediated oxidation. Despite its prevalence, the current body of preclinical research provides no quantitative evidence of pharmacological activity or a defined pharmacokinetic profile. The prevailing view is that this compound is an inactive metabolite. The experimental protocols for analyzing buspirone and its other metabolites are well-established and can be applied to future studies to fill the existing knowledge gap regarding the specific preclinical properties of this compound. This would provide a more complete picture of buspirone's pharmacology and the role of its various metabolites.

References

- 1. Inhibition of Axitinib on Buspirone Metabolism in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Metabolism and disposition of buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Determination of a buspirone metabolite in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of HPLC Method for the Determination of Buspirone in Rat Plasma Using Fluorescence Detection and Its Application to a Pharmacokinetic Study [jstage.jst.go.jp]

- 7. Development of HPLC Method for the Determination of Buspirone in Rat Plasma Using Fluorescence Detection and Its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Hydroxybuspirone: A Comprehensive Technical Review of its Biological Relevance and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of 5-Hydroxybuspirone, a primary metabolite of the anxiolytic agent buspirone. While buspirone and its other metabolites, such as 6-hydroxybuspirone and 1-(2-pyrimidinyl)piperazine (1-PP), have been extensively studied for their pharmacological activity, this compound is broadly considered to be biologically inactive. This document synthesizes the available scientific literature to detail its formation, pharmacokinetic profile, and the current understanding of its limited functional role. Quantitative data are presented in structured tables, and relevant methodologies are described to offer a comprehensive resource for researchers in pharmacology and drug development.

Introduction to Buspirone and its Metabolism

Buspirone is an anxiolytic medication belonging to the azapirone class, primarily prescribed for generalized anxiety disorder (GAD).[1] Its mechanism of action is principally attributed to its partial agonism at serotonin 5-HT1A receptors.[1] Upon oral administration, buspirone undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. This metabolic process results in a low systemic bioavailability of the parent drug and the formation of several metabolites, including this compound, 6-hydroxybuspirone, and 1-(2-pyrimidinyl)piperazine (1-PP).[1] While 6-hydroxybuspirone and 1-PP are known to be pharmacologically active and contribute to the overall therapeutic and side-effect profile of buspirone, this compound is consistently reported as being essentially inactive.[2]

Formation and Chemical Properties of this compound

This compound is formed through the hydroxylation of the pyrimidinyl group of the buspirone molecule. This metabolic transformation is a key pathway in the clearance of buspirone.

Chemical Information:

-

Formal Name: 8-[4-[4-(5-hydroxy-2-pyrimidinyl)-1-piperazinyl]butyl]-8-azaspiro[4.5]decane-7,9-dione

-

CAS Number: 105496-33-1

-

Molecular Formula: C21H31N5O3

-

Molecular Weight: 401.5 g/mol

Biological Relevance and Function

The prevailing consensus in the scientific literature is that this compound possesses minimal to no significant pharmacological activity at the primary targets of buspirone, namely the serotonin 5-HT1A and dopamine D2 receptors. Multiple studies on the metabolism and disposition of buspirone have concluded that this compound is "essentially inactive".[2]

Receptor Binding Affinity and Functional Activity

Pharmacokinetics

While specific pharmacokinetic parameters for this compound are not extensively detailed, it is known to be a major metabolite of buspirone. Following oral administration of buspirone, this compound has been identified in human plasma, as well as in rat bile and urine, often in its glucuroconjugated form.[3]

Data Summary

The following tables summarize the available quantitative and qualitative data for this compound in comparison to its parent compound, buspirone.

Table 1: Receptor Binding Affinity and Functional Activity

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity | Reference |

| Buspirone | 5-HT1A | 24 | Partial Agonist | [3] |

| Dopamine D2 | 380 | Antagonist | [3] | |

| This compound | 5-HT1A | Data not available | Data not available | |

| Dopamine D2 | Data not available | Data not available |

Table 2: Pharmacokinetic Parameters

| Parameter | Buspirone | This compound | Reference |

| Bioavailability | ~4% | Data not available | [2] |

| Elimination Half-life | 2-11 hours | Data not available | [2] |

| Primary Metabolizing Enzyme | CYP3A4 | (Formed by CYP3A4) | [1] |

| Major Metabolites | This compound, 6-hydroxybuspirone, 1-PP | Not applicable | [2] |

Experimental Protocols

While specific protocols for the functional characterization of this compound are not published due to its perceived inactivity, the following methodologies represent standard approaches for evaluating the biological activity of buspirone and its metabolites.

Radioligand Binding Assay for Receptor Affinity

This assay is designed to determine the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of a test compound at a target receptor.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from HEK293 or CHO cells).

-

Radioligand specific for the target receptor (e.g., [3H]-8-OH-DPAT for 5-HT1A receptors).

-

Test compound (this compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well filter plates.

-

Scintillation cocktail and counter.

Procedure:

-

Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Filtration: Terminate the reaction by rapid filtration through the filter plates to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specific binding.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound to calculate the IC50, which can then be converted to the Ki value.

[35S]GTPγS Binding Assay for Functional Activity

This assay measures the functional activity of a compound at a G-protein coupled receptor (GPCR) by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation.

Objective: To determine the EC50 and Emax of a test compound for G-protein activation.

Materials:

-

Cell membranes expressing the GPCR of interest.

-

[35S]GTPγS.

-

GDP.

-

Test compound (this compound).

-

Assay buffer.

Procedure:

-

Incubation: Incubate the cell membranes with GDP, [35S]GTPγS, and varying concentrations of the test compound.

-

Filtration: Terminate the reaction by filtration.

-

Washing: Wash the filters with ice-cold buffer.

-

Scintillation Counting: Quantify the amount of bound [35S]GTPγS.

-

Data Analysis: Plot the amount of [35S]GTPγS bound as a function of the test compound concentration to determine the EC50 and Emax values.

In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of this compound following administration of buspirone.

Procedure:

-

Dosing: Administer a single oral dose of buspirone to laboratory animals (e.g., Sprague-Dawley rats).

-

Sample Collection: Collect blood samples at various time points post-administration.

-

Sample Preparation: Separate plasma and perform protein precipitation.

-

LC-MS/MS Analysis: Quantify the concentrations of buspirone and this compound in the plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for both the parent drug and the metabolite.

Visualizations

The following diagrams illustrate the metabolic pathway of buspirone and a typical experimental workflow for its analysis.

Caption: Metabolic pathway of buspirone to its major metabolites.

Caption: Workflow for pharmacokinetic analysis of buspirone metabolites.

Conclusion

References

Identifying Buspirone Metabolites in Human Plasma: A Technical Guide

This guide provides a comprehensive overview of the methodologies for identifying and quantifying buspirone and its primary metabolites in human plasma. Tailored for researchers, scientists, and drug development professionals, this document details the metabolic pathways of buspirone, experimental protocols for analysis, and quantitative data compiled from various studies.

Introduction to Buspirone Metabolism

Buspirone, an anxiolytic agent, undergoes extensive first-pass metabolism, primarily in the liver, resulting in low oral bioavailability of approximately 4-5%.[1][2][3] The primary enzyme responsible for its metabolism is cytochrome P450 3A4 (CYP3A4).[2][4][5] The metabolic processes mainly involve hydroxylation and N-dealkylation, leading to the formation of several metabolites.[1][3][5]

The major and pharmacologically active metabolite is 1-(2-pyrimidinyl)piperazine (1-PP).[4][5][6] Other significant metabolites include 5-hydroxybuspirone and 6'-hydroxybuspirone, which are formed through oxidation.[1][7] Understanding the metabolic profile of buspirone is crucial for comprehending its pharmacokinetic and pharmacodynamic properties.

Metabolic Pathway of Buspirone

Buspirone is metabolized into several key derivatives. The primary pathways include oxidation to form hydroxylated metabolites and N-dealkylation to produce the active metabolite 1-PP.

Experimental Protocols for Analysis

The quantification of buspirone and its metabolites in human plasma is predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[8][9][10]

Sample Preparation

Effective sample preparation is critical to remove plasma proteins and other interfering substances. Two common methods are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[8][9]

Liquid-Liquid Extraction (LLE) Protocol:

-

To 500 µL of human plasma, add a suitable internal standard.

-

Add 2.5 mL of an organic solvent such as methyl tert-butyl ether (MTBE).[8]

-

Vortex the mixture for 5-10 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the layers.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100-200 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

Solid-Phase Extraction (SPE) Protocol:

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.[11]

-

Load 500 µL of plasma (pre-treated with an internal standard) onto the cartridge.[11]

-

Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.[11]

-

Elute the analytes with 1 mL of methanol.[11]

-

Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.[11]

-

Inject an aliquot into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is commonly used (e.g., 50 mm x 2.0 mm, 3 µm).[8]

-

Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and an aqueous buffer (e.g., 0.1% acetic acid or 10 mM ammonium formate) is typical.[8][9]

-

Flow Rate: Maintained around 0.2-0.5 mL/min.

-

Column Temperature: Typically held at 40°C.[11]

Mass Spectrometric Conditions:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.[8][9]

-

Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[8][9]

-

MRM Transitions:

Experimental Workflow

The overall workflow for the analysis of buspirone and its metabolites from plasma samples involves several key stages from sample collection to data analysis.

Quantitative Data

The following tables summarize key pharmacokinetic parameters for buspirone and its active metabolite 1-PP, as well as typical validation parameters for analytical methods used in their quantification.

Pharmacokinetic Parameters in Humans

| Parameter | Buspirone | 1-Pyrimidinylpiperazine (1-PP) | Reference(s) |

| Time to Peak (Tmax) | 40-90 minutes | ~1 hour | [4][5] |

| Peak Plasma Conc. (Cmax) | ~2.5 µg/L (after 20mg dose) | Variable | [6][12] |

| Elimination Half-Life (t½) | 2-3 hours | ~6.1 hours | [4][5] |

| Bioavailability | ~4% | - | [5][6] |

| Protein Binding | ~86-95% | - | [1][4] |

Note: Pharmacokinetic parameters can vary significantly between individuals.

Analytical Method Validation Data

This table presents typical performance characteristics of LC-MS/MS methods for the quantification of buspirone.

| Parameter | Typical Value | Reference(s) |

| Lower Limit of Quantitation (LLOQ) | 0.02-0.025 ng/mL | [8][9] |

| Linearity Range | 0.025 - 12.8 µg/L | [9] |

| Recovery | 75-78% (absolute) | [9] |

| Intra-day Precision (RSD) | 0.9 - 5.1% | [9] |

| Inter-day Precision (RSD) | 1.9 - 6.7% | [9] |

Conclusion

The identification and quantification of buspirone and its metabolites in human plasma are well-established using advanced analytical techniques like LC-MS/MS. The protocols outlined in this guide, from sample preparation to instrumental analysis, provide a robust framework for researchers. The extensive metabolism of buspirone, particularly the formation of the active metabolite 1-PP, underscores the importance of comprehensive bioanalytical methods in clinical and research settings to accurately characterize its disposition and pharmacological effects.

References

- 1. Metabolism and disposition of buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buspirone - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Buspirone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. Clinical pharmacokinetics and pharmacodynamics of buspirone, an anxiolytic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Buspirone: Pharmacokinetics,side effects and mechanism of action_Chemicalbook [chemicalbook.com]

- 8. Rapid and highly sensitive liquid chromatography/electrospray ionization tandem mass spectrometry method for the quantitation of buspirone in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of Buspirone in Human Plasma by HPLC-MS/MS and Its Pharmacokinetic Study [journal11.magtechjournal.com]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. benchchem.com [benchchem.com]

- 12. Clinical Pharmacokinetics and Pharmacodynamics of Buspirone, an Anxiolytic Drug | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 5-Hydroxybuspirone in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 5-hydroxybuspirone, a major active metabolite of the anxiolytic drug buspirone, in human plasma. The described protocol is crucial for pharmacokinetic and drug metabolism studies. The method utilizes solid-phase extraction (SPE) for sample clean-up, followed by chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This method demonstrates excellent linearity, accuracy, and precision, making it suitable for high-throughput bioanalysis.

Introduction

Buspirone is an anxiolytic agent that undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. This metabolic process results in the formation of several metabolites, including the pharmacologically active this compound. Accurate quantification of this compound in biological matrices is essential for understanding the overall pharmacological profile and pharmacokinetics of buspirone. LC-MS/MS offers superior sensitivity and selectivity for this purpose compared to other analytical techniques. This application note provides a detailed protocol for the extraction and quantification of this compound from human plasma.

Experimental

Materials and Reagents

-

This compound reference standard

-

This compound-d4 (or other suitable stable isotope-labeled internal standard)

-

Buspirone-d8 (as a potential alternative internal standard)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (≥98%)

-

Ammonium acetate

-

Human plasma (K2EDTA)

-

Solid-phase extraction (SPE) cartridges (e.g., C18, 1 mL)

Instrumentation

-

Liquid chromatograph (e.g., Shimadzu, Waters, Agilent)

-

Triple quadrupole mass spectrometer with electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher Scientific, Agilent)

-

Analytical column: C18, 2.1 mm x 50 mm, 3.5 µm particle size (or equivalent)

Sample Preparation

A solid-phase extraction (SPE) method is employed for the extraction of this compound from human plasma.

-

Conditioning: Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: To 200 µL of human plasma, add 20 µL of the internal standard working solution (e.g., this compound-d4 at 100 ng/mL). Vortex briefly. Load the entire sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (90:10 water:acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.

-

Injection: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

| Parameter | Condition |

| Column | C18, 2.1 mm x 50 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Gradient Program | |

| Time (min) | %B |

| 0.0 | 10 |

| 2.5 | 90 |

| 3.5 | 90 |

| 3.6 | 10 |

| 5.0 | 10 |

Mass Spectrometry

The mass spectrometer is operated in positive electrospray ionization mode. The MRM transitions for this compound and its stable isotope-labeled internal standard are optimized for maximum sensitivity.

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Spray Voltage | 5500 V |

| Temperature | 500°C |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

| MRM Transitions | |

| Analyte | Precursor Ion (m/z) |

| This compound | 402.3 |

| This compound-d4 (IS) | 406.3 |

Note: Collision energy and other MS parameters should be optimized for the specific instrument used.

Method Validation (Representative Data)

The following tables summarize the expected performance characteristics of this method.

Linearity and Lower Limit of Quantification (LLOQ)

| Analyte | Calibration Range (ng/mL) | r² | LLOQ (ng/mL) |

| This compound | 0.1 - 100 | >0.995 | 0.1 |

Accuracy and Precision

| Spiked Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%Bias) |

| 0.3 (Low QC) | < 10% | ± 15% | < 10% | ± 15% |

| 5 (Mid QC) | < 8% | ± 10% | < 8% | ± 10% |

| 80 (High QC) | < 5% | ± 10% | < 5% | ± 10% |

Recovery

| Analyte | Extraction Recovery (%) |

| This compound | > 85% |

Signaling Pathways and Experimental Workflows

Caption: Workflow for the quantification of this compound in human plasma.

Conclusion

The LC-MS/MS method described provides a reliable and sensitive approach for the quantification of this compound in human plasma. The sample preparation using solid-phase extraction is effective in removing matrix interferences, and the chromatographic and mass spectrometric conditions are optimized for high selectivity and sensitivity. This method is well-suited for pharmacokinetic studies and therapeutic drug monitoring of buspirone and its major active metabolite.

Application Note and Protocol for the Quantitative Analysis of 5-Hydroxybuspirone in Brain Tissue by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buspirone is an anxiolytic medication primarily used to treat generalized anxiety disorder. It undergoes extensive first-pass metabolism in the liver, mainly through oxidation by cytochrome P450 3A4 (CYP3A4).[1][2][3] This metabolic process results in the formation of several hydroxylated derivatives, including 5-hydroxybuspirone (5-OH-buspirone).[1][4] While some metabolites of buspirone, such as 6-hydroxybuspirone and 1-(2-pyrimidinyl)piperazine (1-PP), are pharmacologically active, this compound is generally considered to be essentially inactive.[4][5]

The quantification of buspirone and its metabolites in brain tissue is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies to understand its distribution and central nervous system effects. This application note provides a detailed protocol for the extraction and quantitative analysis of this compound in brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[6][7]

Experimental Workflow Overview

The following diagram illustrates the general workflow for the analysis of this compound in brain tissue.

Detailed Experimental Protocol

This protocol is a composite based on established methodologies for the analysis of small molecules in brain tissue.[6][8][9][10]

1. Materials and Reagents

-

This compound analytical standard

-

Buspirone-d8 (or other suitable internal standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water

-

Rat or mouse brain tissue

-

Homogenization buffer (e.g., 0.25 M sucrose solution)[9]

2. Sample Preparation: Brain Tissue Homogenization and Extraction

-

Tissue Collection: Rapidly excise brain tissue and immediately freeze it on dry ice or in liquid nitrogen. Store samples at -80°C until analysis.[8][9]

-

Homogenization:

-

Weigh the frozen brain tissue.

-

Add 9 volumes of ice-cold homogenization buffer (e.g., for a 100 mg tissue sample, add 900 µL of buffer).

-

Homogenize the tissue on ice using a mechanical homogenizer until a uniform consistency is achieved.[9]

-

-

Protein Precipitation:

-

To a 100 µL aliquot of the brain homogenate, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., Buspirone-d8).

-

Vortex vigorously for 1 minute to precipitate proteins.[11]

-

-

Centrifugation:

-

Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C.[6]

-

-

Supernatant Collection:

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Transfer the reconstituted sample to an HPLC vial for analysis.

-

3. LC-MS/MS Analysis

The following are suggested starting conditions and may require optimization for specific instrumentation.

| LC Parameters | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5-95% B over 5 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS/MS Parameters | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | 5500 V |

| Temperature | 500°C |

| Collision Gas | Nitrogen |

| MRM Transitions | See Table 2 |

Table 2: Suggested MRM Transitions for this compound and Internal Standard

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 402.3 | 122.1 | To be optimized |

| Buspirone-d8 (IS) | 394.3 | 122.1 | To be optimized |

Note: The precursor ion for this compound corresponds to [M+H]+. The product ion at m/z 122.1 is a characteristic fragment of the pyrimidinylpiperazine moiety. Collision energies should be optimized for the specific instrument being used.[7]

Quantitative Data Summary

The following table provides a summary of typical quantitative performance parameters that should be achieved during method validation. The values are based on published data for buspirone and its metabolites in biological matrices.[7][12]

| Parameter | Target Value |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.05 - 1 ng/mL |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Bias) | Within ±15% |

| Extraction Recovery | > 70% |

Buspirone Signaling Pathway

Buspirone's primary mechanism of action involves the serotonin 5-HT1A receptor.[2] The diagram below illustrates a simplified representation of this signaling pathway.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound in brain tissue using LC-MS/MS. The described methodology, including sample preparation, chromatographic separation, and mass spectrometric detection, offers a robust framework for researchers in drug metabolism, pharmacokinetics, and neuroscience. Adherence to this protocol and proper method validation will ensure the generation of high-quality, reliable data for a better understanding of buspirone's disposition in the central nervous system.

References

- 1. benchchem.com [benchchem.com]

- 2. Buspirone - Wikipedia [en.wikipedia.org]

- 3. droracle.ai [droracle.ai]

- 4. Metabolism and disposition of buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A high performance liquid chromatography tandem mass spectrometry protocol for detection of neurotransmitters in the rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cores.emory.edu [cores.emory.edu]

- 9. NIBSC - Brain Tissue Preparation [nibsc.org]